molecular formula C14H18O6 B1241094 Gonioheptolide A

Gonioheptolide A

Cat. No. B1241094
M. Wt: 282.29 g/mol
InChI Key: YCKKAXDZPAQYOF-YTLQFRNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gonioheptolide A is a natural product found in Goniothalamus giganteus with data available.

Scientific Research Applications

Isolation and Structural Elucidation

Gonioheptolide A, identified from Goniothalamus giganteus, is a novel lactone. Researchers have isolated and elucidated its structure using various spectroscopic methods. This compound has shown marginal cytotoxicities to certain human solid tumor cells in culture, suggesting its potential in cancer research (Fang et al., 1993).

Asymmetric Synthesis for Antitumor Applications

Efficient asymmetric synthesis of gonioheptolide A analogues has been developed, highlighting its potential as an antitumor agent. The synthesis involved several complex steps, achieving excellent diastereo- and enantiomeric excesses, crucial for developing pharmacologically active compounds (Enders et al., 2012).

Determination of Absolute Configuration

The absolute configuration of naturally occurring gonioheptolide A has been established through efficient asymmetric syntheses. This work is significant for understanding the compound's biological activity and for the development of enantioselective syntheses of such molecules (Gupta et al., 2007).

Structural Revision

The structure of gonioheptolide A was revised through synthetic methods, demonstrating the importance of synthesis in confirming and correcting natural product structures (Mukai et al., 1999).

Synthesis of Related Bioactive Compounds

Syntheses of various bioactive styryl lactones, including gonioheptolide A, have been achieved. This research contributes to the broader field of natural product synthesis and their application in medicinal chemistry (AnkiReddy et al., 2015).

properties

Product Name

Gonioheptolide A

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

methyl (3R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]-3-hydroxypropanoate

InChI

InChI=1S/C14H18O6/c1-19-10(16)7-9(15)14-12(18)11(17)13(20-14)8-5-3-2-4-6-8/h2-6,9,11-15,17-18H,7H2,1H3/t9-,11+,12+,13-,14+/m1/s1

InChI Key

YCKKAXDZPAQYOF-YTLQFRNZSA-N

Isomeric SMILES

COC(=O)C[C@H]([C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O)O

Canonical SMILES

COC(=O)CC(C1C(C(C(O1)C2=CC=CC=C2)O)O)O

synonyms

gonioheptolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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